molecular formula C12H12N2O2 B13606785 alpha,alpha-Dimethyl-2-quinoxalineacetic acid CAS No. 1057395-85-3

alpha,alpha-Dimethyl-2-quinoxalineacetic acid

Cat. No.: B13606785
CAS No.: 1057395-85-3
M. Wt: 216.24 g/mol
InChI Key: DKQIQVWPNVRYTQ-UHFFFAOYSA-N
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Description

2-methyl-2-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds that have a fused benzene and pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(quinoxalin-2-yl)propanoic acid typically involves the condensation of 2-methylpropanoic acid with quinoxaline derivatives. One common method involves the use of a phosphate-based heterogeneous catalyst, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-methyl-2-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

2-methyl-2-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-2-(quinoxalin-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The quinoxaline ring structure allows the compound to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-2-carboxylic acid
  • Dihydroquinoxaline derivatives
  • Substituted quinoxaline compounds

Uniqueness

2-methyl-2-(quinoxalin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the propanoic acid moiety enhances its stability and reactivity compared to other quinoxaline derivatives .

Properties

CAS No.

1057395-85-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-methyl-2-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c1-12(2,11(15)16)10-7-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,15,16)

InChI Key

DKQIQVWPNVRYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

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